molecular formula C17H20N2O4S B5108798 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide

5-[(mesitylamino)sulfonyl]-2-methoxybenzamide

Cat. No. B5108798
M. Wt: 348.4 g/mol
InChI Key: QPFJGKGBCAFHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Mesitylamino)sulfonyl]-2-methoxybenzamide, also known as MSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential in various fields of study, including cancer research, neuroscience, and pharmacology.

Scientific Research Applications

5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has been used in various scientific research applications. One of its most promising applications is in cancer research. Studies have shown that 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has antitumor activity and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer research, 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has also been used in neuroscience research. Studies have shown that 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide can modulate the activity of ion channels in neurons, which can have an impact on synaptic transmission and neuronal excitability.

Mechanism of Action

The mechanism of action of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide is not fully understood. However, studies have shown that it can modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels. This modulation can lead to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation. In neurons, it can modulate ion channel activity and affect synaptic transmission. 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound and can be stored for extended periods of time. However, one limitation of using 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide is its potential toxicity. Studies have shown that 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide can be toxic to certain cell types, and caution should be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the use of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide in scientific research. One potential direction is in the development of new cancer therapies. 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has shown promising antitumor activity and could be further developed as a potential cancer treatment.
Another potential direction is in the study of ion channel modulation. 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide has been shown to modulate the activity of ion channels, and further research could lead to a better understanding of the role of ion channels in various physiological processes.
Conclusion:
In summary, 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide is a sulfonamide derivative that has shown potential in various scientific research applications. Its relatively simple synthesis method and potential in cancer research and neuroscience make it a promising compound for future research. However, caution should be taken when handling and using this compound due to its potential toxicity.

Synthesis Methods

The synthesis of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide involves the reaction of mesitylamine with 2-methoxybenzoic acid, followed by the addition of sulfuric acid and acetic anhydride. The resulting product is then treated with ammonium hydroxide to form 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide. The synthesis of 5-[(mesitylamino)sulfonyl]-2-methoxybenzamide is a relatively simple process and can be performed in a laboratory setting.

properties

IUPAC Name

2-methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-10-7-11(2)16(12(3)8-10)19-24(21,22)13-5-6-15(23-4)14(9-13)17(18)20/h5-9,19H,1-4H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFJGKGBCAFHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzamide

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